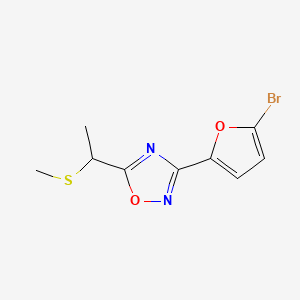
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one, commonly known as CPP, is a synthetic compound that belongs to the class of pyrrolidinones. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. CPP is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
科学研究应用
CPP has been extensively studied for its potential applications in various fields of research. In neuroscience, CPP is commonly used as a pharmacological tool to study the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its role in synaptic plasticity, learning, and memory processes. CPP has also been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. In pharmacology, CPP is used as a reference compound to evaluate the efficacy and potency of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists. CPP has also been studied for its potential applications in drug development, particularly in the design of new analgesics and anesthetics.
作用机制
CPP acts as a competitive antagonist of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which is a subtype of the ionotropic glutamate receptor. The 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. CPP binds to the receptor's ion channel pore and prevents the influx of calcium ions, thus inhibiting the receptor's activation. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are mainly related to its action on the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor. By inhibiting the receptor's activation, CPP reduces the influx of calcium ions and the subsequent activation of intracellular signaling pathways. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. CPP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
实验室实验的优点和局限性
CPP's advantages for lab experiments include its high potency and selectivity for the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which makes it a useful pharmacological tool for studying the receptor's function. CPP's limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies. CPP's potential toxicity and side effects also need to be considered when using it in lab experiments.
未来方向
CPP's potential applications in various fields of research continue to be explored. In neuroscience, future research could focus on the role of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its antagonists in synaptic plasticity and learning and memory processes. In pharmacology, future research could focus on the development of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists with improved efficacy and safety profiles. CPP's potential therapeutic applications in the treatment of neurological disorders also need to be further investigated. Overall, CPP's potential as a pharmacological tool and drug candidate makes it an exciting area of research for the future.
合成方法
CPP can be synthesized through a multistep process involving the reaction of cyclohexylamine with cyclopropylketone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to cyclization using an acid catalyst, followed by purification through column chromatography. The purity and yield of CPP can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
4-(cyclohexylamino)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13-8-11(9-15(13)12-6-7-12)14-10-4-2-1-3-5-10/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNPMMSEHYRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)


